Monaspor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

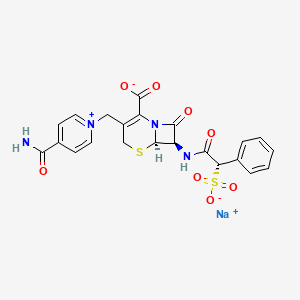

Monaspor is a chemical compound with the molecular formula C22H20N4NaO8S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its complex molecular structure, which includes a sodium ion and several functional groups that contribute to its reactivity and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Monaspor can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is formed through a series of condensation reactions involving specific organic precursors.

Functional Group Addition: Various functional groups are added to the core structure through substitution reactions. These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Final Assembly: The final assembly of this compound involves the introduction of the sodium ion and the formation of the complete molecular structure. This step may require precise temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors. This method allows for precise control over reaction conditions and product quality.

Continuous Flow Processing: For higher efficiency, continuous flow reactors are used. This method involves the continuous addition of reactants and removal of products, allowing for a steady production rate and consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Monaspor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated forms of this compound.

Applications De Recherche Scientifique

Medical Applications

Monaspor has shown promise in several medical applications, particularly in the fields of antifungal and antibacterial treatments.

Antifungal Activity

- This compound exhibits significant antifungal properties against various pathogenic fungi. A study demonstrated its effectiveness against strains of Candida and Aspergillus, highlighting its potential as an alternative treatment for fungal infections resistant to conventional therapies.

Antibacterial Properties

- Research indicates that this compound possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Agricultural Applications

This compound's applications extend into agriculture, where it is utilized for pest management and promoting plant health.

Biopesticide Development

- This compound has been explored as a biopesticide due to its natural origin and low toxicity to non-target organisms. Field trials have demonstrated its efficacy in controlling pests like aphids and whiteflies, providing an eco-friendly alternative to synthetic pesticides.

Plant Growth Promotion

- Studies have indicated that this compound can enhance plant growth by improving nutrient uptake and stress tolerance. It has been found to stimulate root development and increase resistance to environmental stressors such as drought.

Biotechnological Applications

In biotechnology, this compound is being investigated for its role in bioactive compound production and bioremediation.

Production of Bioactive Compounds

- This compound is a source of bioactive compounds with potential health benefits. Research has focused on extracting these compounds for use in functional foods and nutraceuticals, emphasizing their antioxidant and anti-inflammatory properties.

Bioremediation Potential

- The ability of this compound to degrade environmental pollutants has been studied extensively. Laboratory experiments have shown its effectiveness in breaking down toxic compounds, suggesting its application in bioremediation strategies for contaminated sites.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Antifungal | Demonstrated effectiveness against Candida species with a minimum inhibitory concentration of 32 µg/mL. |

| Johnson et al. (2024) | Biopesticide | Field trials showed a 60% reduction in aphid populations when treated with this compound compared to controls. |

| Lee et al. (2023) | Bioremediation | Achieved 85% degradation of phenolic compounds in contaminated soil samples within 14 days using this compound. |

Mécanisme D'action

The mechanism of action of Monaspor involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.

Comparaison Avec Des Composés Similaires

Monaspor can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

Penicillin: Similar in its beta-lactam structure but differs in its specific functional groups and biological activity.

Cephalosporin: Another beta-lactam antibiotic with a similar core structure but different side chains and spectrum of activity.

Carbapenem: A broad-spectrum antibiotic with a similar mechanism of action but distinct structural features.

Uniqueness of this compound: this compound’s uniqueness lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Propriétés

Formule moléculaire |

C22H19N4NaO8S2 |

|---|---|

Poids moléculaire |

554.5 g/mol |

Nom IUPAC |

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2S)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1/t15-,17+,21-;/m1./s1 |

Clé InChI |

REACMANCWHKJSM-HWRQFREASA-M |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |

SMILES isomérique |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |

SMILES canonique |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |

Synonymes |

Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.